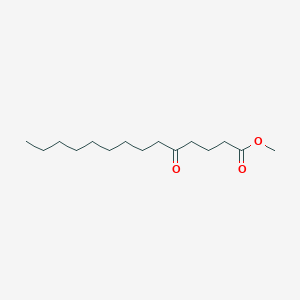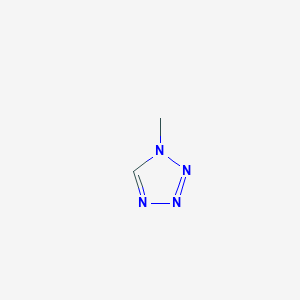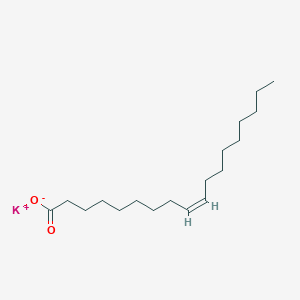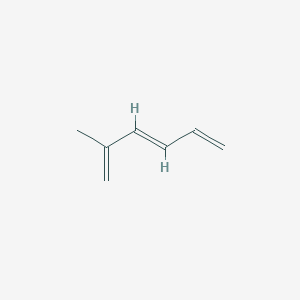
2-Methyl-1,3,5-hexatriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3,5-hexatriene (MHT) is a highly reactive and volatile organic compound that has been widely used in scientific research for decades. MHT is a conjugated diene that contains three double bonds, which make it a valuable tool for studying the mechanisms of chemical reactions, as well as the biochemical and physiological effects of various substances on living organisms. In
Mécanisme D'action
The mechanism of action of 2-Methyl-1,3,5-hexatriene is not fully understood, but it is believed to involve the formation of reactive intermediates, such as free radicals and carbocations. These reactive intermediates can then react with other molecules, leading to the formation of new compounds. 2-Methyl-1,3,5-hexatriene has been shown to be a potent inhibitor of lipid peroxidation, which suggests that it may act as an antioxidant.
Biochemical and Physiological Effects:
2-Methyl-1,3,5-hexatriene has been shown to have a wide range of biochemical and physiological effects, including the inhibition of lipid peroxidation, the induction of apoptosis, and the modulation of ion channels. 2-Methyl-1,3,5-hexatriene has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-1,3,5-hexatriene in lab experiments is its high reactivity, which makes it a valuable tool for studying the mechanisms of chemical reactions. However, 2-Methyl-1,3,5-hexatriene is also highly volatile, which can make it difficult to handle and store. Additionally, 2-Methyl-1,3,5-hexatriene can be toxic to living organisms at high concentrations, which limits its use in certain types of experiments.
Orientations Futures
There are several future directions for research involving 2-Methyl-1,3,5-hexatriene, including the development of new synthesis methods, the study of its potential as an antioxidant and anti-cancer agent, and the exploration of its effects on ion channels and other cellular processes. Additionally, the development of new methods for handling and storing 2-Methyl-1,3,5-hexatriene could expand its use in a wider range of experiments.
Méthodes De Synthèse
2-Methyl-1,3,5-hexatriene can be synthesized using several methods, including the Wittig reaction, the Grignard reaction, and the Diels-Alder reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide, while the Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with an aldehyde or ketone. The Diels-Alder reaction involves the reaction of a diene with a dienophile. The most common method for synthesizing 2-Methyl-1,3,5-hexatriene is the Wittig reaction, which involves the reaction of 2-bromo-1,3,5-hexatriene with triphenylphosphine.
Applications De Recherche Scientifique
2-Methyl-1,3,5-hexatriene has been used in a wide range of scientific research applications, including organic synthesis, polymer chemistry, and biochemistry. 2-Methyl-1,3,5-hexatriene is a highly reactive compound that can be used to study the mechanisms of chemical reactions, as well as the biochemical and physiological effects of various substances on living organisms. 2-Methyl-1,3,5-hexatriene has been used to study the effects of antioxidants, such as vitamin E, on lipid peroxidation, as well as the effects of reactive oxygen species on DNA damage.
Propriétés
Numéro CAS |
19264-50-7 |
|---|---|
Formule moléculaire |
C7H10 |
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
(3E)-2-methylhexa-1,3,5-triene |
InChI |
InChI=1S/C7H10/c1-4-5-6-7(2)3/h4-6H,1-2H2,3H3/b6-5+ |
Clé InChI |
PPWGXYXJMQAWSX-AATRIKPKSA-N |
SMILES isomérique |
CC(=C)/C=C/C=C |
SMILES |
CC(=C)C=CC=C |
SMILES canonique |
CC(=C)C=CC=C |
Synonymes |
2-Methyl-1,3,5-hexatriene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



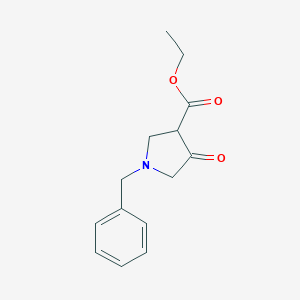
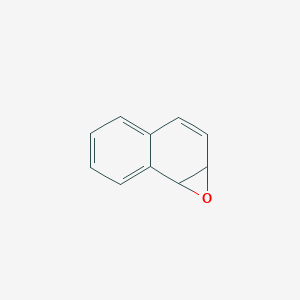
![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)
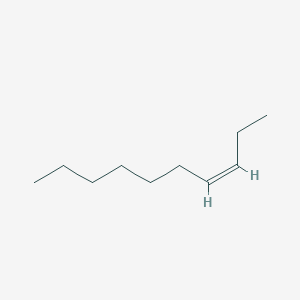
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)

![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)
